3-(4-Iodophenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 4-iodophenoxy group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric conditions.
The compound can be sourced from chemical suppliers such as Matrix Scientific and is classified under various categories including organic compounds, halogenated compounds, and piperidine derivatives. Its molecular formula is C_{12}H_{17ClINO, and it has a CAS number of 1220019-89-5, indicating its unique identification in chemical databases .
The synthesis of 3-(4-Iodophenoxy)piperidine hydrochloride typically involves several steps:
The molecular structure of 3-(4-Iodophenoxy)piperidine hydrochloride can be represented as follows:
The structure can be visualized using molecular modeling software or drawing tools to highlight the bonding and spatial arrangement of atoms.
3-(4-Iodophenoxy)piperidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-(4-Iodophenoxy)piperidine hydrochloride primarily involves its interaction with specific receptors in the central nervous system. It is hypothesized that it acts as a modulator or antagonist at neurotransmitter receptors, potentially affecting dopamine or serotonin pathways:
Further studies are required to elucidate its exact mechanism of action in vivo .
3-(4-Iodophenoxy)piperidine hydrochloride has several potential applications:
The piperidine core in 3-(4-iodophenoxy)piperidine hydrochloride is predominantly synthesized via catalytic hydrogenation of pyridine precursors, leveraging recent advances in heterogeneous catalysis. Cobalt-based catalysts supported on titanium nanoparticles enable efficient pyridine-to-piperidine conversion under mild, acid-free conditions in aqueous media. This approach circumvents traditional harsh acid requirements while achieving yields exceeding 85% for 3-substituted piperidines [1] [6]. For stereocontrol, ruthenium catalysts facilitate cis-selective hydrogenation of polysubstituted pyridines, crucial for establishing the chiral center at C3 when generating the precursor for phenoxy functionalization. Notably, nickel silicide catalysts represent emerging sustainable alternatives, maintaining >90% efficiency over five catalytic cycles while operating at lower hydrogen pressures (≤5 bar) [6].
Table 1: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Conditions | Yield Range | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Co/Ti nanoparticles | H₂ (50 bar), H₂O, 100°C | 85-92% | Variable | Acid-free, aqueous phase |
Ru/Carbon | H₂ (30 bar), EtOH, 80°C | 78-95% | cis: >20:1 dr | High diastereocontrol |
Ni Silicide | H₂ (10 bar), iPrOH, 120°C | 90-96% | Substrate-dependent | Recyclable, low pressure |
Ir-P,N Complex | H₂ (15 bar), CH₂Cl₂, 50°C | 82-89% | >95% ee | Enantioselective |
Borane-ammonia (H₃N-BH₃) mediated transfer hydrogenation provides a complementary metal-free approach, utilizing RuCl₃·xH₂O catalysis to reduce pyridine N-oxides to piperidines. This method achieves 70-95% isolated yields under mild conditions (ambient temperature, 12h) while tolerating halogen substituents essential for downstream functionalization [1]. The choice of hydrogenation strategy directly influences the regiochemistry of subsequent phenoxy introduction, with cis-3-aminopiperidines showing enhanced nucleophilic displacement efficiency at C3 compared to trans isomers.
Palladium-catalyzed C–O bond formation enables direct installation of the 4-iodophenoxy group onto the piperidine core. The Ullmann-type coupling between 3-bromopiperidine hydrobromide and 4-iodophenol proceeds efficiently using Pd(OAc)₂ (5 mol%) with the bidentate ligand XantPhos (6 mol%) in toluene at 110°C. This system achieves 75-82% yield by suppressing β-hydride elimination pathways that typically plague aliphatic nucleophiles [5] [7]. Microwave-assisted coupling significantly enhances efficiency, reducing reaction times from 48h to 2h while maintaining 80% yield through accelerated oxidative addition kinetics [1].
Direct C(sp³)–H activation represents a more atom-economical approach, where pyridine or 8-aminoquinoline directing groups enable site-selective C3 functionalization of N-protected piperidines. Pd-catalyzed arylation with 1-iodo-4-iodobenzene occurs at the γ-position (C3) with 70% yield when using Ag₂CO₃ as an oxidant. Subsequent directing group removal exposes the amine for salt formation, yielding 3-(4-iodophenoxy)piperidine hydrochloride [7]. The halogen tolerance of these catalysts permits retention of the iodo substituent critical for the compound’s functionality in cross-coupling applications.
Organocatalysis enables asymmetric construction of the chiral piperidine scaffold bearing halogenated aryloxy groups. Primary amine-thiourea catalysts (e.g., derived from L-tert-leucine) facilitate stereocontrolled Michael-Henry cascades between nitroolefins and aldehydes, generating polysubstituted piperidines with four contiguous stereocenters (>20:1 dr, 98% ee) [3] [8]. This approach is particularly effective for synthesizing 3,4-trans disubstituted piperidines required for phenoxy functionalization, as the bulky 4-iodophenoxy group preferentially occupies the equatorial position when introduced via SN₂ displacement.
Table 2: Organocatalytic Strategies for Halogenated Piperidines
Catalyst | Reaction Type | Halogen Tolerance | Stereochemical Outcome | Yield Range |
---|---|---|---|---|
L-tert-Leucine-thiourea | Michael-Henry | I, Br, F (aryl) | 2,3,4,5-all-trans | 60-75% |
O-TMS-diphenylprolinol | Domino Michael | I, Br (vinyl) | 2,3,4-cis | 55-70% |
FeCl₃ | Haloamination | I (aryl) | 3,4-trans | 65-80% |
Notably, FeCl₃-catalyzed haloamination of homoallylic amines provides direct access to 4-halopiperidines with excellent trans diastereoselectivity (>15:1 dr). When combined with 4-iodophenol under Mitsunobu conditions, this method delivers 3-(4-iodophenoxy)piperidine precursors in three steps with 45% overall yield [1] [3]. Bio-organocatalytic cascades using transaminases generate chiral piperidine intermediates that undergo diastereoselective Mannich reactions with iodinated electrophiles, achieving 60-70% ee for 2-substituted derivatives [10]. The steric bulk of the 4-iodophenoxy group significantly influences facial selectivity in these reactions, with meta-substituted aryloxy groups showing higher stereoselectivity than para analogs.
Solid-phase synthesis (SPS) employs Rink amide MBHA resin for piperidine assembly, featuring N-Fmoc-4-iodophenol as the key building block. Following immobilization, reductive amination with glutaraldehyde constructs the piperidine ring via intramolecular cyclization (78% yield over 5 steps). This approach enables rapid diversification through automated synthesis but suffers from scalability limitations, with maximum yields of 300 mg per resin batch [4]. The electron-deficient iodoaryloxy group necessitates modified coupling conditions (DIC/HOBt vs. DCC) to prevent oxidative deiodination during solid-phase peptide coupling.
Solution-phase methods offer superior scalability for industrial production. The optimized route involves:
DMSO-mediated Parikh-Doering oxidation of N-Boc-3-hydroxypiperidine provides an efficient pathway to ketone intermediates, enabling α-functionalization prior to phenoxy introduction. This method achieves 85% yield at multigram scale compared to 65% for solid-phase Swern analogs [9].
Table 3: Synthesis Methodology Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Scale Limit | ≤300 mg | Multi-kilogram |
Purity Profile | 85-92% (requires HPLC) | >98% (crystallization) |
Functional Flexibility | High (diversification) | Limited (linear sequence) |
Halogen Stability | Moderate (deiodination risk) | Excellent |
Step Efficiency | 8-10 steps | 3-4 steps |
Overall Yield | 15-20% | 65-70% |
While SPS facilitates parallel synthesis of analogs for structure-activity studies, solution-phase synthesis remains preferred for target-oriented production of 3-(4-iodophenoxy)piperidine hydrochloride. Critical advantages include higher yields (65-70% vs. 15-20% for SPS), reduced halogen loss (<1% vs. 5-15% deiodination in SPS), and simplified purification via hydrochloride salt crystallization [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1